molecular formula C13H17NO B15237130 1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine

1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine

Katalognummer: B15237130
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: ZEQJUBQCHOTTTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine is a compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a bicyclic structure with an oxygen atom incorporated into the ring, making it a bioisostere of the phenyl ring. This structural modification can lead to improved physicochemical properties, such as increased water solubility and enhanced metabolic stability .

Vorbereitungsmethoden

The synthesis of 1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method allows for the formation of the oxabicyclo structure, which can then be further functionalized to introduce the phenyl and amine groups. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine exerts its effects is largely dependent on its interaction with molecular targets. The oxabicyclo structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. This can result in various biological effects, such as altered enzyme activity or changes in cellular signaling .

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine can be compared to other bioisosteres of the phenyl ring, such as:

The uniqueness of this compound lies in its balance of stability, solubility, and metabolic properties, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C13H17NO

Molekulargewicht

203.28 g/mol

IUPAC-Name

1-phenyl-2-oxabicyclo[2.2.2]octan-4-amine

InChI

InChI=1S/C13H17NO/c14-12-6-8-13(9-7-12,15-10-12)11-4-2-1-3-5-11/h1-5H,6-10,14H2

InChI-Schlüssel

ZEQJUBQCHOTTTG-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1(CO2)N)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.